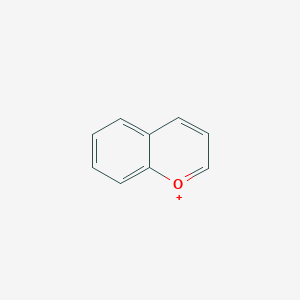
Chromenylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromenylium is a member of the class of chromenyliums that is chromene with a protonated oxygen.
科学的研究の応用
Charge Transfer and Fluorescence Enhancement
Chromenylium-based fluorophores demonstrate significant potential in the field of charge transfer and fluorescence enhancement. A study revealed that chromenylium-based dyes interact with aniline, showing pH-dependent fluorescent responses. These interactions facilitate the evaluation of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes. Certain chromenylium-indole hybrid dyes exhibited fluorescence changes with varying acidity levels. The dyes emitted in the 675–850 nm range upon excitation at 650 nm, indicating their potential in optical applications and as pH sensors (Xiao et al., 2016).
Probing Biological and Chemical Entities
Chromenylium compounds have also been utilized as probes to detect various biological and chemical entities. For instance, a chromenylium-based fluorescent probe was developed for detecting sulfur dioxide (SO2) in living cells. This probe exhibited a remarkable fluorescence turn-on response and a large Stock shift, indicating its high selectivity and potential in biological and chemical sensing applications (Wu et al., 2018).
Sensing and Imaging Applications
Chromenylium-cyanine hybrid compounds have been synthesized for sensing and imaging purposes. These compounds have been used as chemosensors for detecting copper ions and as near-infrared fluorescent probes for real-time detection of biological entities such as Hg2+ ions in living cells. These applications highlight the versatility of chromenylium compounds in chemical sensing and biological imaging, providing real-time and sensitive detection capabilities (Karaoğlu, 2020), (Jiao et al., 2019).
特性
分子式 |
C9H7O+ |
|---|---|
分子量 |
131.15 g/mol |
IUPAC名 |
chromenylium |
InChI |
InChI=1S/C9H7O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/q+1 |
InChIキー |
JPBGLQJDCUZXEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[O+]2 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=[O+]2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



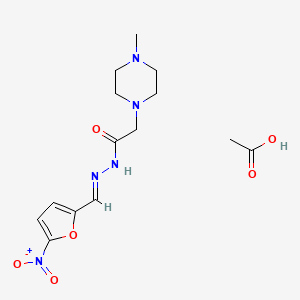
![N-[[(6Ar,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B1244606.png)
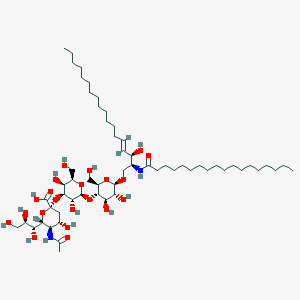

![4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile](/img/structure/B1244612.png)

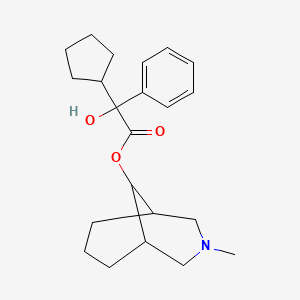
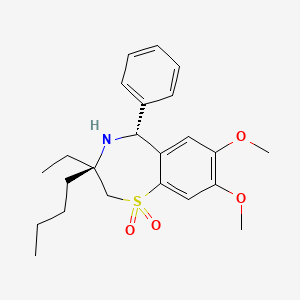

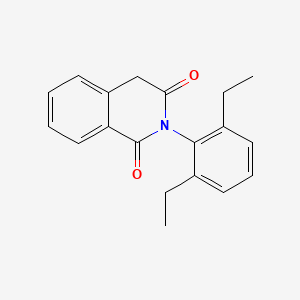
![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
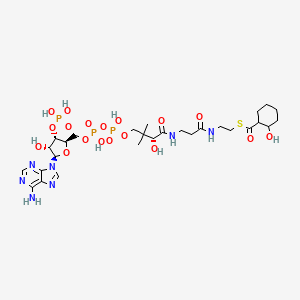
![TG(16:0/16:0/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1244625.png)
